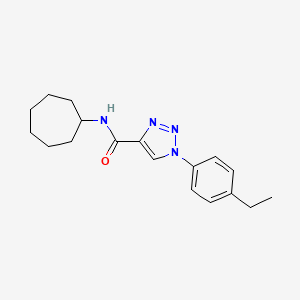![molecular formula C17H17N5O B6492088 1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1326939-69-8](/img/structure/B6492088.png)
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide, also known as EPTMC, is a novel heterocyclic compound that has been the subject of much scientific research in recent years. It has been studied for its potential applications in various fields, including medical research, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, anti-cancer, and anti-fungal properties, making it a promising candidate for drug discovery. In addition, it has been studied for its potential use in the treatment of Alzheimer’s disease, as well as its potential to act as a neuroprotective agent.
Wirkmechanismus
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. By inhibiting this enzyme, 1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has been found to reduce inflammation and pain. In addition, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells.
Biochemical and Physiological Effects
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has been found to have a variety of biochemical and physiological effects. In terms of biochemical effects, it has been found to inhibit the activity of cyclooxygenase-2 and reduce inflammation. In terms of physiological effects, it has been found to reduce pain and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of experiments. In addition, its anti-inflammatory and anti-cancer properties make it a promising candidate for drug discovery. However, it is important to note that its effects in animal models may not be applicable to humans, and further research is needed to determine its efficacy in humans.
Zukünftige Richtungen
There are a number of potential future directions for 1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide. One potential direction is to further investigate its potential anti-cancer and anti-inflammatory properties. In addition, further research is needed to determine its efficacy in humans, as well as its potential to act as a neuroprotective agent. Additionally, further research is needed to explore its potential use in the treatment of Alzheimer’s disease. Finally, further research is needed to determine its potential interactions with other drugs and its potential side effects.
Synthesemethoden
1-(4-ethylphenyl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multi-step reaction sequence. The first step involves the condensation of 4-ethylphenol with pyridine-4-carboxaldehyde in the presence of sodium ethoxide, followed by the addition of ethyl chloroformate. This is then followed by the reaction of the resulting intermediate with hydrazine hydrate in the presence of sodium hydroxide. Finally, the product is isolated from the reaction mixture and purified by liquid chromatography.
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-N-(pyridin-4-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-2-13-3-5-15(6-4-13)22-12-16(20-21-22)17(23)19-11-14-7-9-18-10-8-14/h3-10,12H,2,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPLKJDDMQEYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492010.png)
![1-(4-ethylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492018.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492026.png)
![1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492036.png)
![N-[(2-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492041.png)
![N-(3-acetylphenyl)-2-({5-[(4-chlorophenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6492054.png)
![1-(4-ethylphenyl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492056.png)
![1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492061.png)
![1-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492066.png)
![3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B6492071.png)
![2-(3,4-dimethylphenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6492083.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6492095.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6492107.png)